molecular formula C8H9ClN4O B11888445 2-Chloro-6-ethoxy-9-methyl-9H-purine

2-Chloro-6-ethoxy-9-methyl-9H-purine

Cat. No.: B11888445
M. Wt: 212.63 g/mol
InChI Key: XKSAXHMEXOJJAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-9-methyl-9H-purine typically involves the chlorination of 6-ethoxy-9-methylpurine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-9-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-ethoxy-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-9-methyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it has been studied for its potential to inhibit kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-9-methyl-9H-purine
  • 2-Chloro-6-ethoxy-9H-purine
  • 2-Chloro-6-ethoxy-9-methyl-adenine

Uniqueness

2-Chloro-6-ethoxy-9-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6-position and methyl group at the 9-position differentiate it from other purine derivatives, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-6-ethoxy-9-methylpurine

InChI

InChI=1S/C8H9ClN4O/c1-3-14-7-5-6(11-8(9)12-7)13(2)4-10-5/h4H,3H2,1-2H3

InChI Key

XKSAXHMEXOJJAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C)Cl

Origin of Product

United States

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